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molecular formula C14H12N2O B8472162 4-[N-(4-hydroxybenzyl)amino]benzonitrile

4-[N-(4-hydroxybenzyl)amino]benzonitrile

Cat. No. B8472162
M. Wt: 224.26 g/mol
InChI Key: ODVYETLITOSLII-UHFFFAOYSA-N
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Patent
US06762205B1

Procedure details

The procedure of Example 40 was repeated, except that 3.58 g of 4-aminobenzonitrile was used in place of aniline, and 4.62 g of 4-hydroxybenzaldehyde was used in place of 4-formylphenyl sulfamate. The resulting crude product was purified by silica gel column chromatography (using a 39:1 mixture of chloroform and acetone as the eluent) to obtain 3.37 g of 4-[N-(4-hydroxybenzyl)amino]-benzonitrile.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1>>[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
4.62 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (
ADDITION
Type
ADDITION
Details
a 39:1 mixture of chloroform and acetone as the eluent)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CNC2=CC=C(C#N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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